molecular formula C20H20ClN3 B11932450 Fuchsine base monohydrochloride

Fuchsine base monohydrochloride

Cat. No.: B11932450
M. Wt: 337.8 g/mol
InChI Key: NIKFYOSELWJIOF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Fuchsine base monohydrochloride can be synthesized through the condensation of aniline and para-aminobenzaldehyde . Another method involves the reaction of aniline with carbon tetrachloride . The reaction conditions typically require an acidic environment and elevated temperatures to facilitate the formation of the dye.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process includes the careful control of reaction conditions to ensure high yield and purity of the dye. The final product is then purified and crystallized to obtain the dark green crystals used in various applications .

Chemical Reactions Analysis

Types of Reactions

Fuchsine base monohydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: It can be reduced to its leuco form, which is colorless.

    Substitution: Various substituents can be introduced into the aromatic rings of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or zinc dust in acidic conditions are used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions include various substituted derivatives of this compound, which can have different colors and properties depending on the nature of the substituents introduced .

Scientific Research Applications

Fuchsine base monohydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fuchsine base monohydrochloride is unique due to its vibrant magenta color and its ability to bind strongly to biological tissues. This makes it particularly useful in applications where clear and distinct staining is required. Its stability and ease of use further enhance its utility in various scientific and industrial applications .

Properties

Molecular Formula

C20H20ClN3

Molecular Weight

337.8 g/mol

IUPAC Name

4-[(4-aminophenyl)-(4-iminocyclohexa-2,5-dien-1-ylidene)methyl]-2-methylaniline;hydrochloride

InChI

InChI=1S/C20H19N3.ClH/c1-13-12-16(6-11-19(13)23)20(14-2-7-17(21)8-3-14)15-4-9-18(22)10-5-15;/h2-12,21H,22-23H2,1H3;1H

InChI Key

NIKFYOSELWJIOF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=C2C=CC(=N)C=C2)C3=CC=C(C=C3)N)N.Cl

Origin of Product

United States

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